2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one
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Overview
Description
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one is a heterocyclic compound that features a pyridine ring and a pyrimidine ring, both of which are important scaffolds in medicinal chemistry. The trifluoromethyl group at the 6-position of the pyrimidine ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with picolinimidamide hydrochloride in ethanol. The reaction is carried out at room temperature with triethylamine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organic synthesis techniques that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone to pyrimidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anti-fibrotic and anti-tubercular activities.
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its anti-fibrotic activity is attributed to the inhibition of prolyl-4-hydroxylase, which leads to reduced collagen synthesis. In the context of anti-tubercular activity, the compound disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-1H-pyrimidin-4-one: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
6-(trifluoromethyl)-1H-pyrimidin-4-one: Lacks the pyridine ring, affecting its biological activity.
2-(pyridin-2-yl)-6-(methyl)-1H-pyrimidin-4-one: The methyl group instead of trifluoromethyl alters its metabolic stability.
Uniqueness
The presence of both the pyridine and pyrimidine rings, along with the trifluoromethyl group, makes 2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one unique. This combination enhances its lipophilicity, metabolic stability, and biological activity, making it a promising candidate for various applications in medicinal chemistry .
Properties
IUPAC Name |
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQQWUVWWVDCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=O)C=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC(=O)C=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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